1-(Perfluorohexyl)hex-1-ene
Description
1-(Perfluorohexyl)hex-1-ene (chemical formula: C₁₂H₁₅F₁₃) is a fluorinated alkene featuring a perfluorohexyl (C₆F₁₃) group attached to a hex-1-ene backbone. This compound combines the hydrophobicity and chemical inertness of perfluoroalkyl chains with the reactivity of an alkene group, enabling applications in polymer chemistry, surfactants, and advanced materials. Its structure allows for participation in addition reactions (e.g., polymerization) while retaining the thermal stability and low surface energy typical of perfluorinated compounds .
Properties
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPLCIMSIZRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Perfluorohexyl)hex-1-ene typically involves the reaction of perfluorohexyl iodide with hex-1-ene under specific conditions. The reaction is often catalyzed by a photoinitiator such as Rose Bengal in the presence of a sacrificial donor like TMEDA (tetramethylethylenediamine) under green LED irradiation . This method ensures the efficient formation of the desired fluoroalkene.
Industrial Production Methods
Industrial production of 1-(Perfluorohexyl)hex-1-ene may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine species. The production process is designed to ensure high purity and yield, often exceeding 97% .
Chemical Reactions Analysis
Types of Reactions
1-(Perfluorohexyl)hex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the fluoroalkene to corresponding fluoroalkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated alcohols or ketones.
Reduction: Perfluorinated alkanes.
Substitution: Various substituted fluoroalkenes depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Perfluorohexyl)hex-1-ene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with related compounds:
Physical and Chemical Properties
- Reactivity : The alkene group in 1-(Perfluorohexyl)hex-1-ene enables polymerization and functionalization, unlike saturated analogs like 1-(Perfluorohexyl)octane . This reactivity is critical for synthesizing fluorinated polymers.
- Solubility : Similar to 1-(Perfluorohexyl)octane, it is sparingly soluble in water but miscible with organic solvents, a trait shared across perfluoroalkyl compounds .
- Thermal Stability : Perfluorohexyl chains confer high thermal stability, comparable to PFHxS and PFHxA, but with lower melting points than saturated analogs due to reduced molecular packing efficiency .
Environmental and Regulatory Considerations
- Persistence : Like PFHxA and PFHxS, 1-(Perfluorohexyl)hex-1-ene is expected to resist degradation, raising concerns about bioaccumulation. However, it lacks the ionic functional groups that exacerbate environmental mobility in PFHxA/PFHxS .
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